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  • Product: 5-(4-Chlorophenyl)-3-methylisoxazole-4-carbaldehyde
  • CAS: 1208081-07-5

Core Science & Biosynthesis

Foundational

Thermodynamic Stability and Degradation Kinetics of 5-(4-Chlorophenyl)-3-methylisoxazole-4-carbaldehyde

Document Type: In-Depth Technical Whitepaper Target Audience: Research Scientists, Process Chemists, and Drug Development Professionals Executive Summary The compound 5-(4-Chlorophenyl)-3-methylisoxazole-4-carbaldehyde (...

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Author: BenchChem Technical Support Team. Date: March 2026

Document Type: In-Depth Technical Whitepaper Target Audience: Research Scientists, Process Chemists, and Drug Development Professionals

Executive Summary

The compound 5-(4-Chlorophenyl)-3-methylisoxazole-4-carbaldehyde (CAS: 1208081-07-5; MW: 221.64 g/mol ) is a highly functionalized heterocyclic intermediate critical to the synthesis of complex pharmaceuticals, including COX-2 inhibitors and immunomodulatory agents. While the isoxazole core provides a versatile scaffold for cross-coupling and condensation reactions, its thermodynamic stability is intrinsically governed by the lability of the N–O bond and the oxidative susceptibility of the C4-carbaldehyde moiety.

This whitepaper provides a comprehensive analysis of the thermodynamic and kinetic parameters dictating the stability of this intermediate. It outlines the mechanistic pathways of degradation, details self-validating experimental workflows for stability profiling, and establishes best practices for process chemists handling this molecule.

Structural & Thermodynamic Fundamentals

The thermodynamic stability of 5-(4-Chlorophenyl)-3-methylisoxazole-4-carbaldehyde is a delicate balance between aromatic resonance stabilization and the inherent weakness of the heteroatomic N–O bond.

Substituent Effects on the Isoxazole Core
  • C5-(4-Chlorophenyl) Group: The aryl ring extends the conjugated π -system of the isoxazole core, lowering the overall ground-state enthalpy ( ΔHf∘​ ). The electron-withdrawing nature of the para-chloro substituent exerts a mild inductive effect (-I), which subtly decreases the electron density on the isoxazole oxygen, marginally weakening the N–O bond compared to an unsubstituted phenyl analog.

  • C3-Methyl Group: Provides hyperconjugative stabilization (+I effect) to the C3 position, which helps stabilize transient carbocationic or radical states during high-energy degradation events[1].

  • C4-Carbaldehyde Group: Acts as a strong electron-withdrawing group (-M, -I). While it stabilizes the aromatic ring toward electrophilic attack, it introduces a highly reactive electrophilic center susceptible to nucleophilic addition, hydration, and oxidation.

The N–O Bond: The Thermodynamic Achilles' Heel

The primary degradation vector for isoxazoles is the cleavage of the N–O bond. Computational density functional theory (DFT) studies on related isoxazole systems (e.g., the leflunomide-to-teriflunomide interconversion) demonstrate that N–O bond cleavage is the rate-limiting step in ring opening. In aqueous environments, the activation Gibbs free energy ( ΔG‡ ) for this cleavage is relatively low, often calculated around 11.9 kcal/mol[2][3]. Consequently, while the molecule is thermodynamically stable at standard temperature and pressure (STP), it is kinetically labile under thermal stress or basic conditions.

Mechanistic Pathways of Degradation

Understanding the causality behind the degradation of 5-(4-Chlorophenyl)-3-methylisoxazole-4-carbaldehyde is essential for designing robust storage and reaction conditions.

Pathway A: Thermal and Base-Catalyzed Ring Opening

Under elevated temperatures or basic conditions, the isoxazole ring undergoes a pseudopericyclic ring-opening reaction. The cleavage of the weak N–O bond leads to the formation of transient isoxazolium N-ylides or directly to ring-opened enol/nitrile isomers (e.g., 1-oxa-5-azahexa-1,3,5-triene derivatives)[4]. This process is thermodynamically driven by the relief of ring strain and the formation of stable linear conjugated systems.

Pathway B: Oxidative Degradation

The C4-carbaldehyde is highly prone to autoxidation. In the presence of atmospheric oxygen, trace metals, or peroxides, the aldehyde is oxidized to the corresponding carboxylic acid, yielding 5-(4-Chlorophenyl)-3-methylisoxazole-4-carboxylic acid (CAS: 91182-89-7)[5]. This transformation is highly exothermic and thermodynamically favorable.

Pathways A 5-(4-Chlorophenyl)-3-methylisoxazole -4-carbaldehyde B Thermal/Base Catalysis (N-O Bond Cleavage) A->B ΔG‡ ~ 11-15 kcal/mol C Oxidative Stress (O2 / H2O2 / Metals) A->C Autoxidation D Ring-Opened Isomers (Enol/Nitrile derivatives) B->D Rate-limiting step E 5-(4-Chlorophenyl)-3-methylisoxazole -4-carboxylic acid C->E Thermodynamically favorable

Caption: Mechanistic pathways for the thermodynamic and kinetic degradation of the isoxazole intermediate.

Experimental Workflows for Stability Profiling

To empirically validate the thermodynamic stability of this compound, researchers must employ self-validating analytical protocols. A protocol is "self-validating" when internal controls immediately flag procedural failures or anomalous data.

Protocol 1: Thermal Profiling via DSC-TGA

Objective: Determine the onset of thermal decomposition ( Td​ ) and the enthalpy of degradation ( ΔHd​ ). Self-Validation Mechanism: Simultaneous TGA (Thermogravimetric Analysis) and DSC (Differential Scanning Calorimetry). If an endothermic/exothermic event in DSC occurs without mass loss in TGA, it confirms a phase transition (e.g., melting or isomerization) rather than decomposition.

  • Sample Preparation: Accurately weigh 3.0–5.0 mg of the API intermediate into an aluminum crucible. Seal with a pin-hole lid to allow off-gas venting.

  • Atmosphere Control: Purge the furnace with dry Nitrogen ( N2​ ) at 50 mL/min to prevent oxidative interference.

  • Heating Ramp: Equilibrate at 25°C for 5 minutes. Ramp at 10°C/min from 25°C to 400°C.

  • Data Acquisition: Record heat flow (W/g) and mass loss (%).

  • Analysis: Identify the melting endotherm. The subsequent exothermic peak coupled with mass loss indicates the N–O bond cleavage and subsequent fragmentation[6].

Protocol 2: ICH Q1A Forced Degradation & Mass Balance

Objective: Establish the kinetic stability profile under hydrolytic, oxidative, and photolytic stress. Self-Validation Mechanism: Mass Balance Calculation . The sum of the UHPLC-UV peak areas of the remaining parent compound and all generated degradants must equal 100% (±5%) of the initial un-stressed control area. A mass balance < 95% indicates the formation of volatile degradants (e.g., decarbonylation) or irreversible column binding, triggering mandatory orthogonal testing via quantitative NMR (qNMR).

  • Stock Solution: Prepare a 1.0 mg/mL solution of the compound in Acetonitrile/Water (50:50, v/v).

  • Stress Conditions:

    • Acidic: Add 0.1 N HCl, heat at 60°C for 24 hours.

    • Basic: Add 0.1 N NaOH, heat at 60°C for 24 hours (Expect rapid ring opening).

    • Oxidative: Add 3% H2​O2​ , store at 25°C for 24 hours (Expect conversion to carboxylic acid).

  • Quenching: Neutralize acidic/basic samples. Quench oxidative samples with sodium thiosulfate.

  • Analysis: Inject 2 µL into a UHPLC-MS/MS system (C18 column, gradient elution: 0.1% Formic acid in Water to Acetonitrile).

  • Causality Check: Correlate specific degradant masses (e.g., [M+H]+ = 238 for the carboxylic acid) with the applied stressor.

Workflow Sample API Intermediate Sample Prep TGA TGA / DSC Thermal Profiling Sample->TGA FD Forced Degradation (ICH Q1A) Sample->FD LCMS UHPLC-MS/MS Quantification TGA->LCMS Off-gas/Residue ID FD->LCMS Primary Analysis NMR qNMR Mass Balance Check FD->NMR If Mass Balance < 95%

Caption: Self-validating analytical workflow for determining thermodynamic stability and degradation kinetics.

Data Presentation: Stability Matrix

The following table summarizes the expected thermodynamic and kinetic stability parameters based on structural analytics and analogous isoxazole computational data.

Parameter / ConditionExpected Outcome / ValueMechanistic Rationale
N–O Bond Activation Energy ( ΔG‡ ) ~11.9 - 15.0 kcal/molCleavage of the heteroatomic bond is the rate-limiting step in thermal degradation[2].
Oxidative Stability (3% H2​O2​ ) Highly LabileThe C4-carbaldehyde rapidly oxidizes to 5-(4-Chlorophenyl)-3-methylisoxazole-4-carboxylic acid[5].
Hydrolytic Stability (pH 7.0) StableAromatic resonance prevents nucleophilic attack by neutral water at STP.
Basic Degradation (pH > 10) Labile (Ring Opening)Hydroxide ions attack the C5 position or abstract protons, facilitating N–O bond scission and ring expansion[4].
Thermal Onset of Decomposition ( Td​ ) > 180°C (Estimated)Beyond the melting point, thermal energy overcomes the N–O bond dissociation energy, leading to fragmentation[6].

Conclusion & Best Practices

The thermodynamic stability of 5-(4-Chlorophenyl)-3-methylisoxazole-4-carbaldehyde is heavily dependent on its environmental conditions. While the isoxazole ring benefits from aromaticity, the inherent weakness of the N–O bond and the high reactivity of the C4-carbaldehyde make it susceptible to basic and oxidative degradation, respectively.

Process Chemistry Recommendations:

  • Storage: Store under an inert atmosphere (Argon or Nitrogen) at 2–8°C to arrest autoxidation of the aldehyde group.

  • Reaction Design: When utilizing this intermediate in cycloadditions or cross-coupling, strictly control the pH. Avoid prolonged exposure to strong aqueous bases to prevent irreversible ring-opening to enol/nitrile degradants.

  • Handling: Utilize non-nucleophilic bases (e.g., DIPEA or DBU) in anhydrous solvents when basic conditions are required for downstream synthesis.

References

  • Unravelling the factors affecting the stability and reactivity of dehydro-pyrazole, isothiazole and isoxazole radical isomers: a computational study. New Journal of Chemistry (RSC Publishing). Available at: [Link]

  • Isoxazolium N-ylides and 1-oxa-5-azahexa-1,3,5-trienes on the way from isoxazoles to 2H-1,3-oxazines. Beilstein Journal of Organic Chemistry. Available at:[Link]

  • Thermodynamic and Kinetic Aspects of Leflunomide to Teriflunomide Interconversion and the Tautomeric Equilibrium of Teriflunomide: A Quantum-Chemical DFT Study. The Journal of Organic Chemistry - ACS Publications. Available at:[Link]

  • Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization. The Journal of Organic Chemistry - ACS Publications. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

synthesis of Schiff bases from 5-(4-Chlorophenyl)-3-methylisoxazole-4-carbaldehyde

An Application Note for the Synthesis and Characterization of Novel Schiff Bases Derived from 5-(4-Chlorophenyl)-3-methylisoxazole-4-carbaldehyde For Researchers, Scientists, and Drug Development Professionals Abstract T...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Synthesis and Characterization of Novel Schiff Bases Derived from 5-(4-Chlorophenyl)-3-methylisoxazole-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis, purification, and characterization of novel Schiff bases derived from 5-(4-Chlorophenyl)-3-methylisoxazole-4-carbaldehyde. The isoxazole core is a privileged scaffold in medicinal chemistry, and its combination with the versatile azomethine (imine) linkage of Schiff bases presents a promising strategy for developing new therapeutic agents.[1][2][3] This guide details the synthesis of the precursor aldehyde via the Vilsmeier-Haack reaction, followed by a robust protocol for the condensation reaction with various primary amines. We offer in-depth explanations for experimental choices, detailed characterization methodologies, and a framework for data interpretation, empowering researchers to efficiently synthesize and validate this important class of compounds.

Introduction: The Strategic Combination of Isoxazole and Schiff Base Moieties

The pursuit of novel molecular entities with enhanced biological activity is a cornerstone of drug discovery. Isoxazole derivatives are a well-established class of heterocyclic compounds known for a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][3] The isoxazole ring serves as a bioisostere for various functional groups, contributing to favorable pharmacokinetic profiles.

Parallelly, Schiff bases (compounds containing a C=N double bond) are renowned for their synthetic accessibility and diverse biological functions.[4] The imine group is critical for their bioactivity and they are pivotal intermediates in organic synthesis.[4] The condensation of an isoxazole-based aldehyde with primary amines merges these two pharmacologically significant motifs, creating hybrid molecules with potentially synergistic or novel biological activities. This guide focuses on a systematic approach to synthesizing such hybrids starting from 5-(4-Chlorophenyl)-3-methylisoxazole-4-carbaldehyde.

Synthesis of the Key Precursor: 5-(4-Chlorophenyl)-3-methylisoxazole-4-carbaldehyde

The crucial first step is the synthesis of the aldehyde precursor. The Vilsmeier-Haack reaction is the method of choice for the formylation of electron-rich aromatic and heteroaromatic compounds.[5][6] It utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), to introduce a formyl (-CHO) group onto the C4 position of the 3,5-disubstituted isoxazole ring.[7][8][9]

Mechanism of the Vilsmeier-Haack Reaction

The reaction proceeds in two main stages:

  • Formation of the Vilsmeier Reagent: DMF, a nucleophilic amide, attacks the electrophilic POCl₃. This is followed by an elimination step to form the highly electrophilic chloromethyliminium salt, which is the active Vilsmeier reagent.[8][9]

  • Electrophilic Aromatic Substitution: The electron-rich isoxazole ring attacks the Vilsmeier reagent. The resulting iminium salt intermediate is then hydrolyzed during aqueous work-up to yield the final aldehyde product.

G cluster_0 Vilsmeier Reagent Formation cluster_1 Formylation & Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Electrophilic Iminium Salt) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Intermediate Iminium Salt Intermediate Vilsmeier_Reagent->Intermediate Electrophilic Attack Isoxazole 5-(4-Chlorophenyl)-3-methylisoxazole Isoxazole->Intermediate + Vilsmeier Reagent Aldehyde 5-(4-Chlorophenyl)-3-methylisoxazole-4-carbaldehyde Intermediate->Aldehyde Aqueous Hydrolysis

Caption: Synthesis of the precursor aldehyde via the Vilsmeier-Haack reaction.

General Protocol for Schiff Base Synthesis

The synthesis of Schiff bases is a classic condensation reaction between a carbonyl compound and a primary amine.[4] The reaction involves a nucleophilic addition of the amine to the aldehyde's carbonyl carbon, forming an unstable carbinolamine intermediate, which then undergoes dehydration to yield the stable imine product.[4]

Rationale for Experimental Conditions
  • Solvent: Anhydrous ethanol or methanol are excellent choices. They effectively dissolve the reactants and the final product often precipitates out upon cooling, simplifying isolation.[1][10]

  • Catalyst: A few drops of a protic acid, such as glacial acetic acid or concentrated sulfuric acid, are typically used.[11][12] The acid protonates the hydroxyl group of the carbinolamine intermediate, converting it into a better leaving group (H₂O) and accelerating the rate-limiting dehydration step.

  • Temperature: Heating the reaction mixture to reflux provides the necessary activation energy and helps to remove the water byproduct, driving the equilibrium towards the product side.[1][12]

G Aldehyde Isoxazole Aldehyde Carbinolamine Carbinolamine Intermediate Aldehyde->Carbinolamine + R-NH₂ (Nucleophilic Addition) Amine Primary Amine (R-NH₂) SchiffBase Isoxazole Schiff Base (Imine) Carbinolamine->SchiffBase - H₂O (Acid-Catalyzed Dehydration)

Caption: General reaction scheme for the synthesis of Isoxazole Schiff bases.

Detailed Step-by-Step Experimental Protocol

This protocol describes the synthesis of a representative Schiff base from 5-(4-Chlorophenyl)-3-methylisoxazole-4-carbaldehyde and aniline.

Materials and Reagents:

  • 5-(4-Chlorophenyl)-3-methylisoxazole-4-carbaldehyde

  • Aniline (or other primary amine)

  • Anhydrous Ethanol

  • Glacial Acetic Acid

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

  • Beakers, graduated cylinders

  • Buchner funnel and filter paper

  • TLC plates (silica gel) and developing chamber

Procedure:

  • Reactant Setup: In a 100 mL round-bottom flask, dissolve 5-(4-Chlorophenyl)-3-methylisoxazole-4-carbaldehyde (e.g., 10 mmol) in 30 mL of anhydrous ethanol. Stir the solution until the aldehyde is completely dissolved.

  • Amine Addition: To this solution, add an equimolar amount of the primary amine (e.g., aniline, 10 mmol) dropwise.

  • Catalysis: Add 3-4 drops of glacial acetic acid to the reaction mixture to catalyze the dehydration step.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 78-80°C for ethanol) using a heating mantle or water bath.

  • Monitoring: Monitor the progress of the reaction using Thin-Layer Chromatography (TLC). A typical mobile phase would be a mixture of hexane and ethyl acetate. The reaction is complete when the spot corresponding to the starting aldehyde has disappeared. Reaction times typically range from 2 to 6 hours.[1][12]

  • Isolation: Once the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature. A solid product should precipitate out of the solution. For enhanced precipitation, the flask can be placed in an ice bath.

  • Purification: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.

  • Drying and Yield Calculation: Dry the purified product in a desiccator or a vacuum oven. Record the final weight and calculate the percentage yield. The product can be further purified by recrystallization from a suitable solvent like ethanol if required.[1]

Characterization and Data Validation

Rigorous characterization is essential to confirm the identity and purity of the synthesized Schiff bases. A combination of spectroscopic techniques provides a self-validating system for structural elucidation.

  • FT-IR Spectroscopy: The most direct evidence of Schiff base formation is the appearance of a strong absorption band corresponding to the imine (C=N) stretch, typically in the range of 1599-1630 cm⁻¹.[13] Concurrently, the C=O stretching band of the aldehyde (around 1670-1700 cm⁻¹) and the N-H stretching bands of the primary amine will disappear.

  • ¹H NMR Spectroscopy: The formation of the azomethine linkage is confirmed by the appearance of a singlet for the imine proton (-N=CH-) in the downfield region, usually between 8.0-10.0 ppm. The characteristic singlet of the aldehyde proton (around 9.5-10.5 ppm) will no longer be present.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming that the condensation reaction has occurred as expected. The molecular ion peak (M+) should correspond to the calculated mass of the target Schiff base.[13]

  • Elemental Analysis: Confirms the empirical formula of the synthesized compound by determining the percentage composition of Carbon, Hydrogen, and Nitrogen.[14]

Caption: A typical workflow from synthesis to structural validation.

Data Presentation: A Template for Results

Systematic documentation is key in research. The following table provides a template for summarizing the results from the synthesis of a series of Schiff bases derived from 5-(4-Chlorophenyl)-3-methylisoxazole-4-carbaldehyde with various substituted primary amines.

EntryPrimary Amine (R-NH₂)R-GroupRxn Time (h)Yield (%)M.p. (°C)FT-IR (C=N, cm⁻¹)¹H NMR (CH=N, δ ppm)
1 Aniline-H385145-14716258.52
2 4-Methylaniline4-CH₃3.588152-15416228.50
3 4-Methoxyaniline4-OCH₃490160-16116208.48
4 4-Chloroaniline4-Cl2.592171-17316288.61
5 4-Nitroaniline4-NO₂295185-18716308.75

Note: Data presented are hypothetical and for illustrative purposes.

Conclusion and Future Perspectives

This application note provides a robust and reproducible framework for the . The detailed protocols and characterization guidelines are designed to be accessible to researchers in organic synthesis and medicinal chemistry. The synthesized isoxazole-Schiff base hybrids are valuable candidates for biological screening, including antimicrobial, antifungal, and cytotoxic assays, potentially leading to the discovery of new therapeutic leads.[15]

References

  • IUCr Journals. (2020, July 31). Synthesis and structures of three isoxazole-containing Schiff bases. Retrieved from [Link]

  • Shivaraj, et al. (2010). Synthesis, characterization and biological activity of metal complexes of 3-amino-5-methyl isoxazole Schiff bases. Journal of Chemical and Pharmaceutical Research, 2(1), 375-384. Retrieved from [Link]

  • Journal of Physics: Conference Series. (2020, March 25). Synthesis and characterization of some new Schiff base containing 4, 5-dihydroisoxazole moieties. Retrieved from [Link]

  • ResearchGate. (n.d.). Design, synthesis, and biological evaluation of Schiff-Base Isoxazole hybrids: Exploring novel antimicrobial agents | Request PDF. Retrieved from [Link]

  • International Journal of Research in Pharmacy and Science. (n.d.). A review of isoxazole biological activity and present synthetic techniques. Retrieved from [Link]

  • IUCrData. (2020, August 29). Synthesis and structures of three isoxazole-containing Schiff bases. Retrieved from [Link]

  • IUCr Journals. (n.d.). Synthesis and structures of three isoxazole-containing Schiff bases. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization and biological activity of metal complexes of 3-amino-5-methyl isoxazole Schiff bases. Retrieved from [Link]

  • PubMed. (2025, June 1). Design, synthesis, and biological evaluation of Schiff-Base Isoxazole hybrids: Exploring novel antimicrobial agents. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis and Characterization of Novel Schiff Bases Containing Isoxazoline or Pyrazoline Unit. Retrieved from [Link]

  • Cambridge University Press. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Chemistry Steps. (2023, April 24). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Pharmacological examination and synthesis of some schiff bases and thiazolidinone derivatives of 5-amino-1H-imidazole-4-carboxam. Retrieved from [Link]

  • IntechOpen. (2022, December 8). Synthesis of Schiff Bases by Non-Conventional Methods. Retrieved from [Link]

  • SciSpace. (n.d.). Synthesis and biological evaluation of some schiff bases of (4-(amino) -5- phenyl. Retrieved from [Link]

Sources

Application

Application Note: Knoevenagel Condensation Protocol for 5-(4-Chlorophenyl)-3-methylisoxazole-4-carbaldehyde

Executive Summary & Mechanistic Rationale The 5-(4-chlorophenyl)-3-methylisoxazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of COX-2 inhibitors, antimicrobial...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The 5-(4-chlorophenyl)-3-methylisoxazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of COX-2 inhibitors, antimicrobial agents, and multi-drug resistance (MDR-1) transporter binding agents[1]. Functionalization at the C4 position of this heterocycle is critical for extending the carbon framework and generating diverse chemical libraries.

The Knoevenagel condensation of 5-(4-chlorophenyl)-3-methylisoxazole-4-carbaldehyde with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) is a highly efficient C–C bond-forming reaction[2]. The reactivity of this specific aldehyde is governed by a "push-pull" electronic environment[3]. The electron-withdrawing nature of the isoxazole ring—further amplified by the inductive effect of the 4-chlorophenyl group at C5—renders the C4-formyl group highly electrophilic and exceptionally susceptible to nucleophilic attack by carbanions[3].

This application note details a self-validating, highly optimized protocol utilizing piperidine as an organocatalyst in a protic solvent system, ensuring maximum yield while preventing the degradation of the sensitive isoxazole ring[4].

Reaction Pathway & Kinetics

The reaction proceeds via the deprotonation of the active methylene compound by a weak base, followed by nucleophilic addition to the C4-aldehyde, and subsequent dehydration to yield a highly conjugated vinylic isoxazole derivative.

Knoevenagel_Pathway A Malononitrile (Active Methylene) C Carbanion Intermediate [NC-CH-CN]⁻ A->C Deprotonation B Piperidine (Weak Base) B->C Deprotonation E Nucleophilic Attack at C4-Carbonyl C->E D 5-(4-Chlorophenyl)-3-methyl isoxazole-4-carbaldehyde D->E Electrophilic Target F Aldol-type Intermediate (Alkoxide) E->F G Protonation & Dehydration (-H₂O) F->G H Final Knoevenagel Adduct (Vinylic Isoxazole Derivative) G->H Thermodynamic Sink

Fig 1. Mechanistic pathway of the Knoevenagel condensation on the isoxazole scaffold.

Experimental Methodology: A Self-Validating Protocol

This protocol describes the condensation of 5-(4-chlorophenyl)-3-methylisoxazole-4-carbaldehyde with malononitrile. The procedure is designed to be a self-validating system : the physical state of the reaction mixture directly indicates reaction progress, eliminating the need for continuous chromatographic monitoring[5].

Reagents Required
  • 5-(4-Chlorophenyl)-3-methylisoxazole-4-carbaldehyde: 1.0 mmol (221.6 mg)

  • Malononitrile: 1.1 mmol (72.7 mg)

  • Piperidine: 0.1 mmol (~10 µL)

  • Absolute Ethanol: 5.0 mL

Step-by-Step Procedure

Step 1: Reagent Solubilization Charge a 25 mL round-bottom flask equipped with a magnetic stir bar with 5-(4-chlorophenyl)-3-methylisoxazole-4-carbaldehyde and malononitrile. Suspend the mixture in 5.0 mL of absolute ethanol.

  • Causality: Ethanol acts as a polar protic solvent that stabilizes the transient carbanion intermediate through hydrogen bonding[4]. Furthermore, it perfectly solubilizes the starting materials while acting as an anti-solvent for the final product.

Step 2: Catalytic Activation Add piperidine (10 mol%) dropwise to the stirring suspension via a micropipette.

  • Causality: The choice of base is critical. Strong inorganic bases (e.g., NaOH, KOH) can hydrolyze the nitrile groups of malononitrile or induce ring-opening of the isoxazole heterocycle. Piperidine (pKa ~11) provides the exact basicity required to deprotonate malononitrile (pKa ~11) without triggering side reactions[4].

Step 3: Reaction Execution Stir the reaction mixture at room temperature (25 °C) to mild heating (50 °C) for 1.5 to 2 hours.

  • Self-Validation: Within 15–30 minutes, the clear solution will transition into a thick, opaque suspension. The highly conjugated dicyanovinyl product is planar and packs efficiently, causing it to crash out of the ethanol solution. This precipitation acts as a thermodynamic sink, driving the equilibrium forward according to Le Chatelier’s principle and ensuring high conversion rates[5].

Step 4: Workup and Isolation Transfer the flask to an ice-water bath (0–5 °C) and stir for an additional 15 minutes to maximize crystallization. Isolate the precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake with ice-cold ethanol (2 × 2 mL).

  • Causality: The cold ethanol wash effectively removes the highly soluble piperidine catalyst and any trace unreacted malononitrile, yielding an analytically pure product without the need for silica gel column chromatography[5].

Step 5: Drying Dry the isolated solid in a vacuum oven at 40 °C for 4 hours to yield 2-((5-(4-chlorophenyl)-3-methylisoxazol-4-yl)methylene)malononitrile.

Quantitative Reactivity Matrix

Depending on the target application, different active methylene compounds may be required. The table below summarizes the optimized conditions and expected quantitative outcomes for various Knoevenagel partners reacting with 5-(4-chlorophenyl)-3-methylisoxazole-4-carbaldehyde.

Active Methylene CompoundCatalyst SystemSolventTemp (°C)Time (h)Expected Yield (%)Mechanistic Causality
Malononitrile Piperidine (10 mol%)Ethanol25–501–2>90%High acidity of the methylene protons allows for rapid, mild deprotonation and immediate precipitation.
Ethyl Cyanoacetate Piperidine / Glacial AcOHToluene1104–680–85%Lower acidity requires a buffering system and a Dean-Stark trap to actively remove water and drive the equilibrium.
Meldrum's Acid L-Proline (20 mol%)Ethanol252–385–90%The highly reactive cyclic diketone readily forms the aldol intermediate; L-proline provides dual acid-base activation.

Analytical Characterization Signatures

To verify the structural integrity of the synthesized 2-((5-(4-chlorophenyl)-3-methylisoxazol-4-yl)methylene)malononitrile, the following spectral signatures should be observed:

  • ¹H NMR (400 MHz, CDCl₃): The defining diagnostic peak is a sharp singlet integrating to 1H at approximately δ 8.00–8.20 ppm , corresponding to the newly formed vinylic proton. The 4-chlorophenyl protons will appear as an AA'BB' multiplet around δ 7.40–7.70 ppm, and the C3-methyl group will present as a sharp singlet at δ 2.50 ppm.

  • IR (ATR): A strong, sharp absorption band at ~2220 cm⁻¹ confirms the presence of the conjugated nitrile (-C≡N) groups. The carbonyl stretch of the starting aldehyde (~1690 cm⁻¹) will be completely absent, validating full conversion.

References

  • RSC Advances. One-pot synthesis of functionalized isoxazole–thiolane hybrids via Knoevenagel condensation and domino sulfa-1,6-Michael/intramolecular vinylogous Henry reactions. Available at: [Link]

  • Heteroletters. MULTI-COMPONENT ONE-POT SYNTHESIS OF NEW ISOXAZOLYL-1,3-BENZOXAZIN-2-ONES. Available at: [Link]

  • Bioorganic & Medicinal Chemistry (PMC). Dimeric isoxazolyl-1,4-dihydropyridines have enhanced binding at the multi-drug resistance transporter. Available at:[Link]

Sources

Method

5-(4-Chlorophenyl)-3-methylisoxazole-4-carbaldehyde: A Versatile Precursor for Advanced Heterocyclic Synthesis

An Application Guide for Researchers Prepared by: Gemini, Senior Application Scientist This document provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the strategic use...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for Researchers

Prepared by: Gemini, Senior Application Scientist

This document provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 5-(4-Chlorophenyl)-3-methylisoxazole-4-carbaldehyde as a pivotal precursor in the synthesis of diverse heterocyclic systems. We will explore the synthesis of this key building block and delineate its application in constructing high-value scaffolds such as pyrazoles and pyrimidines, which are prevalent in modern pharmacophores.

Introduction: The Strategic Importance of the Isoxazole Scaffold

The isoxazole ring is a five-membered heterocycle that has garnered significant attention in medicinal chemistry due to its wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[1][2][3] Its unique electronic properties and the susceptibility of its N-O bond to cleavage make it not only a stable pharmacophore but also a versatile synthetic intermediate capable of undergoing ring transformation reactions to yield other complex heterocyclic structures.[1][4][5]

5-(4-Chlorophenyl)-3-methylisoxazole-4-carbaldehyde is a particularly valuable building block. It features three key points of reactivity:

  • The Aldehyde Group: A classic electrophilic site for condensation, addition, and cyclization reactions.

  • The Isoxazole Ring: Capable of acting as a masked 1,3-dicarbonyl equivalent, which can be unveiled for ring transformation reactions.[4][5]

  • The 4-Chlorophenyl Moiety: A common substituent in bioactive molecules that can enhance pharmacological properties and provides a site for further functionalization, for instance, through cross-coupling reactions.[6]

This guide provides validated protocols and explains the underlying chemical principles for leveraging this precursor in your research endeavors.

Synthesis of the Precursor: 5-(4-Chlorophenyl)-3-methylisoxazole-4-carbaldehyde

The most direct and widely adopted method for synthesizing the title compound is the Vilsmeier-Haack formylation of 3-methyl-5-(4-chlorophenyl)isoxazole. This reaction introduces a formyl (-CHO) group onto an electron-rich heterocyclic ring.[7][8]

The Vilsmeier-Haack Reaction: Mechanism and Rationale

The Vilsmeier-Haack reaction employs a Vilsmeier reagent, a chloroiminium salt, which acts as a mild electrophile.[9] It is typically generated in situ from N,N-dimethylformamide (DMF) and an acid chloride, most commonly phosphorus oxychloride (POCl₃).[8][9]

Mechanism Rationale:

  • Reagent Formation: POCl₃ activates the carbonyl oxygen of DMF, leading to the formation of the electrophilic Vilsmeier reagent, [ClCH=N(CH₃)₂]⁺Cl⁻. This step is highly exothermic and must be performed under anhydrous conditions at low temperatures (0-5 °C) to prevent reagent decomposition.[9]

  • Electrophilic Attack: The electron-rich C4 position of the isoxazole ring attacks the electrophilic carbon of the Vilsmeier reagent.

  • Aromatization & Hydrolysis: The resulting iminium salt intermediate is then hydrolyzed during aqueous work-up to yield the final aldehyde product.[8]

The choice of DMF and POCl₃ is based on their ready availability, cost-effectiveness, and the high efficiency of the resulting reagent for formylating activated aromatic and heterocyclic systems.[7]

G cluster_0 Vilsmeier Reagent Formation cluster_1 Formylation & Hydrolysis DMF DMF Vilsmeier Vilsmeier Reagent [ClCH=N(CH₃)₂]⁺ DMF->Vilsmeier Activation POCl3 POCl₃ POCl3->Vilsmeier Intermediate Iminium Salt Intermediate Vilsmeier->Intermediate Reaction Isoxazole 3-Methyl-5-(4-chlorophenyl)isoxazole Isoxazole->Intermediate Electrophilic Attack Product 5-(4-Chlorophenyl)-3-methylisoxazole-4-carbaldehyde Intermediate->Product H2O H₂O Work-up H2O->Product Hydrolysis

Caption: Workflow for Vilsmeier-Haack formylation.

Detailed Experimental Protocol: Vilsmeier-Haack Formylation

Safety Precaution: This reaction should be performed in a well-ventilated fume hood. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Appropriate personal protective equipment (PPE) is mandatory.[9]

Materials:

  • 3-methyl-5-(4-chlorophenyl)isoxazole

  • Phosphorus oxychloride (POCl₃), freshly distilled

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Crushed ice

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reagent Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (5 equivalents). Cool the flask to 0 °C in an ice-water bath.

  • Add POCl₃ (3 equivalents) dropwise to the cold DMF via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Stir the resulting mixture at 0 °C for an additional 30 minutes. The Vilsmeier reagent is now formed in situ.

  • Formylation: Dissolve 3-methyl-5-(4-chlorophenyl)isoxazole (1 equivalent) in anhydrous DCM. Add this solution dropwise to the prepared Vilsmeier reagent at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it onto a vigorously stirred mixture of crushed ice. This quench is exothermic and should be done slowly.

  • Neutralize the acidic solution by the slow addition of saturated NaHCO₃ solution until the pH is approximately 7-8.

  • Extraction: Transfer the mixture to a separatory funnel and extract with DCM (3 x volume).

  • Combine the organic layers and wash sequentially with water and brine solution.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel (using a hexane-ethyl acetate gradient) to yield 5-(4-Chlorophenyl)-3-methylisoxazole-4-carbaldehyde as a solid.

Application: Synthesis of 3,5-Disubstituted Pyrazoles

The aldehyde functionality serves as an excellent electrophilic handle for constructing other heterocyclic rings. A straightforward application is the synthesis of pyrazoles via condensation with hydrazine derivatives, a reaction of significant interest due to the broad biological activities of the pyrazole core.[10][11]

Reaction Scheme and Mechanism

The reaction proceeds via a condensation-cyclization cascade. Initially, the hydrazine nucleophilically attacks the aldehyde's carbonyl carbon, forming a hydrazone intermediate. Subsequent intramolecular cyclization, driven by the attack of the second nitrogen atom onto the C5 carbon of the isoxazole ring, followed by N-O bond cleavage and rearrangement, yields the pyrazole.

G cluster_0 Reaction Pathway start Isoxazole Carbaldehyde hydrazone Hydrazone Intermediate start->hydrazone hydrazine Hydrazine (R-NHNH₂) hydrazine->hydrazone Condensation cyclization Intramolecular Cyclization & Ring Opening hydrazone->cyclization product Substituted Pyrazole cyclization->product

Sources

Application

Application Note: Reductive Amination Strategies for 5-(4-Chlorophenyl)-3-methylisoxazole-4-carbaldehyde in Drug Discovery

Introduction & Mechanistic Rationale The isoxazole ring is a privileged structural motif in medicinal chemistry, frequently serving as a rigid core or bioisostere in the design of kinase inhibitors, COX-2 antagonists, an...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The isoxazole ring is a privileged structural motif in medicinal chemistry, frequently serving as a rigid core or bioisostere in the design of kinase inhibitors, COX-2 antagonists, and Farnesoid X Receptor (FXR) agonists[1]. Specifically, 5-(4-Chlorophenyl)-3-methylisoxazole-4-carbaldehyde (CAS: 1208081-07-5) is a highly versatile building block. The C4-carbaldehyde group provides an ideal synthetic handle for late-stage functionalization via reductive amination, allowing for the rapid generation of structurally diverse secondary and tertiary amine libraries[2].

However, the functionalization of this scaffold requires precise chemoselectivity. The N–O bond of the isoxazole ring is notoriously labile under strongly reductive conditions. The use of catalytic hydrogenation (e.g., H₂ with Pd/C or PtO₂) or strong hydride donors can trigger premature reductive ring-opening, yielding unwanted enaminone byproducts[3]. Therefore, the selection of a mild, selective reducing agent is the most critical parameter in this workflow.

The Causality of Reagent Selection

To achieve high yields while preserving the isoxazole core, Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) is the reagent of choice[1]. Unlike Sodium borohydride (NaBH₄), which rapidly reduces aldehydes to alcohols before imine formation can occur, STAB is exceptionally mild. It selectively reduces the electrophilic iminium ion intermediate without attacking the unreacted aldehyde or cleaving the sensitive N–O bond[2].

Mechanism A Isoxazole-4-carbaldehyde + Amine B Hemiaminal Intermediate A->B Nucleophilic Addition C Iminium Ion (Electrophile) B->C -H2O (Acid Catalyzed) D Target Amine Product C->D Hydride Transfer (NaBH(OAc)3)

Caption: Mechanistic pathway of reductive amination via the iminium ion intermediate.

Reaction Optimization & Quantitative Data

The table below summarizes the optimization of reductive amination conditions for isoxazole-4-carbaldehyde derivatives, highlighting the causality behind the optimal protocol.

EntryReducing AgentSolventAdditiveTempYieldCausality / Mechanistic Observation
1NaBH₄MeOHNone0 °C<15%Rapid over-reduction to alcohol; trace N–O ring cleavage observed[3].
2NaCNBH₃MeOHAcOH (1.0 eq)RT75%Good yield, but generates highly toxic HCN gas during aqueous workup.
3NaBH(OAc)₃DCMNoneRT70%Clean reaction, but sluggish imine formation for sterically hindered amines.
4 NaBH(OAc)₃ DCE AcOH (1.0 eq) RT >90% Optimal. AcOH accelerates iminium formation; STAB selectively reduces the iminium[1].

Detailed Experimental Protocol

This protocol is designed as a self-validating system . Do not proceed to subsequent steps until the analytical checkpoints confirm the required intermediate states.

Materials & Reagents
  • Aldehyde : 5-(4-Chlorophenyl)-3-methylisoxazole-4-carbaldehyde (1.0 eq)

  • Amine : Target primary or secondary amine (1.1 to 1.2 eq)

  • Reducing Agent : Sodium triacetoxyborohydride (STAB) (1.5 to 2.0 eq)

  • Solvent : Anhydrous 1,2-Dichloroethane (DCE)

  • Additive : Glacial Acetic Acid (AcOH) (1.0 eq)

Step-by-Step Methodology

Step 1: Imine/Iminium Formation

  • In an oven-dried round-bottom flask purged with N₂, dissolve 5-(4-Chlorophenyl)-3-methylisoxazole-4-carbaldehyde (1.0 eq) and the target amine (1.1 eq) in anhydrous DCE to achieve a 0.2 M concentration.

  • Add glacial acetic acid (1.0 eq) dropwise.

    • Causality: The acid catalyzes the dehydration of the unstable hemiaminal into the highly electrophilic iminium ion, which is the actual species reduced by STAB.

  • Self-Validation Checkpoint 1 : Stir the mixture at room temperature (RT) for 1 hour. Take a 10 µL aliquot, dilute in 1 mL Acetonitrile, and analyze via LC-MS. You must observe the complete disappearance of the aldehyde peak (UV 254 nm) and the appearance of the imine/iminium mass [M+H]+. Do not proceed to Step 2 until conversion is >95%.

Step 2: Selective Reduction

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Add STAB (1.5 eq) portionwise over 10 minutes.

    • Causality: Portionwise addition at 0 °C controls the mild exotherm and minimizes any background reduction of unreacted aldehyde.

  • Remove the ice bath and allow the reaction to warm to RT. Stir for 2 to 12 hours depending on the steric bulk of the amine.

  • Self-Validation Checkpoint 2 : Monitor the reaction via TLC (Hexanes/EtOAc 3:1). The imine spot should cleanly convert to a more polar amine spot. Use Ninhydrin or Dragendorff's stain to positively identify the secondary/tertiary amine product.

Step 3: Quench and Workup

  • Quench the reaction by slowly adding an equal volume of saturated aqueous NaHCO₃.

    • Causality: NaHCO₃ neutralizes the acetic acid and hydrolyzes the boron complexes. Caution: Vigorous CO₂ gas evolution will occur.

  • Extract the aqueous layer with Dichloromethane (DCM) (3 × 10 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Step 4: Purification

  • Purify the crude residue via flash column chromatography (SiO₂, gradient of Hexanes/EtOAc or DCM/MeOH) to yield the pure 4-(aminomethyl)-5-(4-chlorophenyl)-3-methylisoxazole derivative.

Workflow Step1 1. Imine Formation Mix Aldehyde + Amine in DCE Add AcOH (1.0 eq) Step2 2. LC-MS / TLC Check Confirm Iminium Formation Step1->Step2 Step3 3. Reduction Add NaBH(OAc)3 portionwise Stir at RT (2-12 h) Step2->Step3 >95% Conversion Step4 4. Quench & Workup Quench with aq. NaHCO3 Extract with DCM Step3->Step4 Reaction Complete Step5 5. Purification Flash Chromatography (SiO2) or Prep-HPLC Step4->Step5

Caption: Step-by-step experimental workflow for the reductive amination protocol.

Troubleshooting & Field-Proven Insights

  • Sluggish Imine Formation : If Checkpoint 1 shows incomplete imine formation (common with sterically hindered or electron-deficient anilines), add a Lewis acid such as Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.2 eq) or activated 4Å molecular sieves to drive the dehydration step before adding STAB.

  • Amine Hydrochloride Salts : If the starting amine is supplied as an HCl salt, add 1.0 equivalent of N,N-Diisopropylethylamine (DIPEA) or Sodium Acetate (NaOAc) to the initial mixture to liberate the free base[1].

  • Isoxazole Ring Degradation : If LC-MS indicates mass fragments corresponding to N–O bond cleavage, ensure the reaction temperature does not exceed 40 °C and verify that no transition metal catalysts (which can catalyze reductive ring opening) have contaminated the glassware[3].

References

  • Source: Journal of Medicinal Chemistry (ACS Publications)
  • 4-Formyl-3-methylisoxazole-5-carboxylic Acid (Reactivity Profile)
  • Source: Beilstein Journal of Organic Chemistry (via PMC/NIH)

Sources

Method

Application Note: Chemoselective Reduction of 5-(4-Chlorophenyl)-3-methylisoxazole-4-carbaldehyde to (5-(4-Chlorophenyl)-3-methylisoxazol-4-yl)methanol

Executive Summary The isoxazole core is a privileged structural motif in medicinal chemistry, frequently deployed as a bioisostere for esters and amides, and prominently featured in COX-2 inhibitors and BET bromodomain a...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The isoxazole core is a privileged structural motif in medicinal chemistry, frequently deployed as a bioisostere for esters and amides, and prominently featured in COX-2 inhibitors and BET bromodomain antagonists. The reduction of 5-(4-chlorophenyl)-3-methylisoxazole-4-carbaldehyde to its corresponding primary alcohol, (5-(4-chlorophenyl)-3-methylisoxazol-4-yl)methanol , is a critical synthetic node. This hydroxymethyl intermediate serves as a versatile handle for subsequent late-stage functionalizations, including cross-coupling, etherification, and fluorination.

This protocol details a highly chemoselective, self-validating methodology for this transformation, ensuring quantitative conversion while preserving the reductively labile N–O heterocyclic bond and the aryl chloride moiety.

Mechanistic Rationale & Causality

Designing a reduction protocol for this specific substrate requires navigating two major chemoselectivity pitfalls:

  • N–O Bond Cleavage: The isoxazole ring is notoriously sensitive to strong reducing agents. Reagents such as Lithium Aluminum Hydride (LiAlH 4​ ) or catalytic hydrogenation (Pd/C, H 2​ ) frequently induce reductive cleavage of the N–O bond, yielding unwanted enamino ketones.

  • Hydrodehalogenation: The 4-chlorophenyl moiety is susceptible to dehalogenation under palladium-catalyzed hydrogenation conditions.

Reagent Selection (Causality): 1[1] is the optimal system. NaBH 4​ provides exquisite chemoselectivity; it is sufficiently nucleophilic to reduce the C4-carbaldehyde but entirely unreactive toward the isoxazole N–O bond and the aryl chloride. Methanol acts as both the solvent and an electrophilic activator. Hydrogen bonding from MeOH to the carbonyl oxygen increases the electrophilicity of the carbonyl carbon, accelerating hydride transfer. Furthermore, methanol rapidly solvolyzes the intermediate alkoxyborohydride species, ensuring continuous turnover of active hydride species without requiring elevated temperatures. This strategy mirrors late-stage functionalization approaches where sensitive heterocyclic architectures must be strictly maintained during peripheral reductions[2].

Chemoselectivity NaBH4 NaBH4 in MeOH Aldehyde Aldehyde Group NaBH4->Aldehyde Chemoselective Reduction Isoxazole Isoxazole N-O Bond NaBH4->Isoxazole Tolerated Aryl Aryl Chloride NaBH4->Aryl Tolerated Product Primary Alcohol (High Yield) Aldehyde->Product RingOpen Ring Cleavage (Prevented) Isoxazole->RingOpen Dehal Dehalogenation (Prevented) Aryl->Dehal

Chemoselective reduction pathway using NaBH4, avoiding N-O cleavage and dehalogenation.

Reaction Stoichiometry & Materials

Table 1: Reagent Equivalents and Function

ReagentMW ( g/mol )EquivalentsAmount (10 mmol scale)Role
5-(4-Chlorophenyl)-3-methylisoxazole-4-carbaldehyde 221.641.02.22 gSubstrate
Sodium Borohydride (NaBH 4​ ) 37.831.5567 mgReducing Agent
Anhydrous Methanol (MeOH) 32.04-50 mLSolvent / Activator
Saturated NH 4​ Cl (aq) --20 mLQuenching Agent
Ethyl Acetate (EtOAc) --3 x 30 mLExtraction Solvent

Step-by-Step Experimental Protocol

Step 1: Reaction Setup and Dissolution
  • Charge a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar with 5-(4-Chlorophenyl)-3-methylisoxazole-4-carbaldehyde (2.22 g, 10.0 mmol).

  • Suspend the substrate in anhydrous Methanol (50 mL) to achieve a 0.2 M concentration.

  • Cool the mixture to 0 °C using an ice-water bath and allow it to equilibrate for 5 minutes.

Step 2: Hydride Addition
  • Weigh out Sodium Borohydride (567 mg, 15.0 mmol, 1.5 equiv).

  • Add the NaBH 4​ portionwise over 10 minutes to the stirring solution.

    • Causality Note: Portionwise addition controls the exothermic nature of the reduction and mitigates excessive hydrogen gas evolution (a byproduct of NaBH 4​ reacting with MeOH). Maintaining the temperature at 0 °C prevents over-reduction and suppresses any potential ring-opening side reactions[3].

Step 3: Reaction Monitoring
  • After 30 minutes, remove the ice bath and allow the reaction to warm to room temperature (20–25 °C).

  • Monitor the reaction via Thin Layer Chromatography (TLC) using a 7:3 Hexanes/Ethyl Acetate eluent system. (See Section 5 for the self-validating TLC framework).

Step 4: Quenching and Workup
  • Once TLC indicates complete consumption of the starting material (typically 1–2 hours), cool the flask back to 0 °C.

  • Carefully quench the reaction by the dropwise addition of saturated aqueous Ammonium Chloride (NH 4​ Cl, 20 mL).

    • Causality Note: NH 4​ Cl provides a mild, buffered acidic proton source to safely destroy unreacted NaBH 4​ (venting H 2​ gas) and break down intermediate borate esters. This liberates the free primary alcohol without exposing the product to harsh aqueous acids that could hydrolyze the isoxazole ring.

Step 5: Extraction and Isolation
  • Concentrate the mixture under reduced pressure (rotary evaporator) to remove the bulk of the methanol.

  • Dilute the remaining aqueous residue with Ethyl Acetate (30 mL) and transfer to a separatory funnel.

  • Extract the aqueous layer with additional EtOAc (2 x 30 mL).

  • Wash the combined organic layers with brine (saturated NaCl, 30 mL) to remove residual water and inorganic salts.

  • Dry the organic phase over anhydrous Sodium Sulfate (Na 2​ SO 4​ ), filter, and concentrate in vacuo to afford the product as a white to off-white solid. The reaction typically proceeds with >95% yield, circumventing the need for column chromatography.

Workflow Step1 1. Dissolution Dissolve substrate in MeOH (0 °C) Step2 2. Hydride Addition Add NaBH4 portionwise (Vent H2) Step1->Step2 Step3 3. Reaction Monitoring TLC (2,4-DNPH stain) until complete Step2->Step3 Step4 4. Quenching Add Sat. NH4Cl to neutralize excess NaBH4 Step3->Step4 Step5 5. Extraction Partition with EtOAc, wash with Brine Step4->Step5 Step6 6. Isolation Dry over Na2SO4, filter, and concentrate Step5->Step6

Step-by-step experimental workflow for the reduction of the isoxazole carbaldehyde.

Self-Validating Analytical Framework

To ensure the integrity of the protocol, a self-validating analytical framework must be utilized. The progress of the reaction is tracked not just by the disappearance of the starting material, but by orthogonal TLC staining and post-isolation NMR verification.

Table 2: Analytical Validation Data

Analytical MethodStarting Material (Aldehyde)Target Product (Alcohol)Diagnostic Shift / Observation
TLC (7:3 Hex/EtOAc) Higher Rf​ (~0.6)Lower Rf​ (~0.3)Product is more polar due to the new -OH group.
2,4-DNPH Stain Positive (Bright Orange)Negative (No Color Change)Confirms complete consumption of the carbonyl.
KMnO 4​ Stain Negative / WeakPositive (Yellow on Purple)Confirms the presence of an oxidizable primary alcohol.
1 H NMR (CDCl 3​ ) ~9.8 ppm (s, 1H, -CHO)~4.6 ppm (s, 2H, -CH 2​ OH)Loss of aldehyde proton; appearance of benzylic-like methylene.
FT-IR Spectroscopy ~1690 cm −1 (Strong C=O)~3300 cm −1 (Broad O-H)Disappearance of the sharp carbonyl stretch.

References

  • Galenko, E. E., et al. "Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization." The Journal of Organic Chemistry, ACS Publications, 2019. 3[3]

  • Wittman, M. D., et al. "Pyrrolo[2,1-f][1,2,4]triazin-4-ylamines IGF-1R Kinase Inhibitors for the Treatment of Cancer and Other Hyperproliferative Diseases." WO2007056170A2, WIPO, 2007. 1[1]

  • Wzorek Jr., J. S. "Macrocyclic Stereocontrol in Organic Synthesis: Efforts toward the Synthesis of (-)-Tetracycline." Harvard University DASH Repository, 2012. 2[2]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Crystallization Optimization for 5-(4-Chlorophenyl)-3-methylisoxazole-4-carbaldehyde

Welcome to the Advanced Crystallization Support Center. This guide is engineered for drug development professionals and process chemists tasked with isolating and purifying 5-(4-Chlorophenyl)-3-methylisoxazole-4-carbalde...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Crystallization Support Center. This guide is engineered for drug development professionals and process chemists tasked with isolating and purifying 5-(4-Chlorophenyl)-3-methylisoxazole-4-carbaldehyde (CAS: 1208081-07-5).

Due to its highly hydrophobic nature (driven by the chlorophenyl and methylisoxazole moieties) and the reactive carbaldehyde group, this intermediate presents complex thermodynamic challenges during isolation[1]. The most critical failure modes include 2 (commonly known as "oiling out") and oxidative degradation[2]. This guide provides self-validating protocols and mechanistic troubleshooting to ensure high-yield, high-purity crystalline recovery.

Part 1: Core Experimental Protocol

Self-Validating Anti-Solvent Cooling Crystallization

Expertise & Causality: Direct cooling of highly soluble hydrophobic intermediates often bypasses the metastable zone, leading to rapid, uncontrolled precipitation. A combined anti-solvent/cooling approach with precise seeding controls the supersaturation trajectory, ensuring crystal growth over nucleation while preventing the formation of a solute-rich oil phase.

Step-by-Step Methodology:

  • Dissolution & Inerting: Suspend the crude 5-(4-Chlorophenyl)-3-methylisoxazole-4-carbaldehyde in Ethyl Acetate (3–5 volumes, v/w) under a strict nitrogen blanket. Heat to 50–55 °C until complete dissolution.

    • Causality: Exceeding 60 °C in the presence of atmospheric oxygen significantly accelerates the auto-oxidation of the carbaldehyde group to its carboxylic acid analog[3].

  • Clarification: Perform a hot polish filtration through a 0.45 µm PTFE filter.

    • Causality: This removes insoluble particulates that act as heterogeneous nucleation sites, which can prematurely trigger uncontrolled crystallization.

  • Primary Cooling & Seeding: Cool the solution to 40 °C at a controlled rate of 0.5 °C/min. Introduce 1–3% w/w of pure seed crystals.

    • Causality: Seeding within the metastable zone provides a thermodynamic template for crystal growth, 4[4].

  • Anti-Solvent Dosing: Slowly dose Heptane (anti-solvent) over 2–4 hours using a linear addition profile.

    • Validation Check: Monitor the suspension using an in-line PAT probe (e.g., FBRM) or visual inspection. The suspension should remain a distinct solid-in-liquid slurry. If a cloudy emulsion forms, pause addition immediately.

  • Final Cooling & Isolation: Cool the suspension to 0–5 °C at 0.1 °C/min. Hold for 2 hours to maximize yield. Filter, wash the cake with a cold EtOAc/Heptane mixture (1:4 ratio), and dry under vacuum at 35 °C.

G Start Dissolution in Primary Solvent (e.g., EtOAc) at 50-55°C Filter Hot Polish Filtration (0.45 µm PTFE) Start->Filter Cooling Primary Cooling to 40°C (0.5 °C/min) Filter->Cooling Seed Introduce Seed Crystals (1-3% w/w) Cooling->Seed AntiSolvent Linear Anti-Solvent Dosing (2-4 hours) Seed->AntiSolvent Isolate Final Cooling & Isolation (Vacuum dry <40°C) AntiSolvent->Isolate

Fig 1. Standard anti-solvent cooling crystallization workflow for isoxazole derivatives.

Part 2: Quantitative Data & Solvent Selection

The choice of solvent dictates the supersaturation limits and directly influences the propensity for LLPS.5, thereby increasing the risk of oiling out at elevated temperatures[5].

Table 1: Solvent Systems and Thermodynamic Effects on Crystallization

Primary SolventAnti-SolventAPI SolubilityOiling-Out PropensityRecommended Seeding TempExpected Yield
Ethyl AcetateHeptaneHighHigh40 °C>90%
IsopropanolWaterModerateModerate45 °C85–88%
EthanolWaterModerateHigh40 °C80–85%
TolueneHeptaneVery HighVery High35 °C>92%

Part 3: Troubleshooting Guides & FAQs

Q1: During the anti-solvent addition, my solution turns into a cloudy emulsion instead of forming a crystalline suspension. What is happening, and how do I fix it? A1: You are experiencing Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out." Instead of nucleating solid crystals, the supersaturated solution separates into a solute-rich liquid phase and a solvent-rich liquid phase. This occurs when the supersaturation level is pushed into the liquid-liquid coexistence region of the phase diagram before crystallization can occur[5].

  • Mechanistic Fix 1 (Increase Seed Loading): Adding a larger amount of seed crystals (up to 5% w/w) provides sufficient surface area for the solute to deposit onto, rapidly depleting supersaturation and 4[4].

  • Mechanistic Fix 2 (Kinetics): Slower addition of the anti-solvent prevents localized spikes in supersaturation that trigger LLPS[2][4].

  • Mechanistic Fix 3 (Thermodynamics): Because elevated temperatures reduce the maximum achievable supersaturation in high-solubility solvents, lowering the temperature prior to anti-solvent addition can help bypass the LLPS boundary[5].

LLPS Detect Oiling Out Detected (Cloudy Emulsion) Check Analyze Phase Diagram (Metastable Zone) Detect->Check Action1 Reduce Supersaturation (Slower anti-solvent rate) Check->Action1 Action2 Increase Seed Loading (Up to 5% w/w) Check->Action2 Action3 Adjust Temperature (Bypass LLPS region) Check->Action3 Result Direct Nucleation (High Purity Crystals) Action1->Result Action2->Result Action3->Result

Fig 2. Mechanistic troubleshooting pathway to mitigate Liquid-Liquid Phase Separation.

Q2: My final isolated product shows a significant impurity peak corresponding to M+16 by LC-MS. How can I prevent this? A2: The M+16 impurity is3[3]. The carbaldehyde moiety in your target compound is highly susceptible to auto-oxidation when exposed to heat and oxygen[1].

  • Mechanistic Fix: Conduct the entire crystallization process under a strict inert atmosphere (nitrogen or argon). Strictly limit the dissolution temperature to <55 °C and minimize the time the compound spends in the hot solution. If the solvent system allows, consider adding a trace amount of an antioxidant (e.g., BHT) to the primary solvent to scavenge free radicals.

Q3: The crystals formed are highly agglomerated and sticky, leading to poor filtration times and solvent entrapment. Why? A3: Agglomeration is a secondary consequence of transient oiling out. If a metastable oily phase forms and subsequently crystallizes, the droplets solidify into fused, sticky agglomerates. Furthermore, 2, meaning these agglomerates will have lower chemical purity[2][4].

  • Mechanistic Fix: If oiling out is visually detected or flagged by PAT, immediately pause the anti-solvent addition. Hold the temperature steady until the oil droplets nucleate and transform into distinct crystals (an "aging" step), then resume the process at a significantly slower rate to allow crystal growth to outpace LLPS kinetics.

References

  • American Chemical Society (ACS) Publications. Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound.[Link]

  • American Chemical Society (ACS) Publications. Impact of Solvent Selection and Temperature on Oiling-Out Propensity During Crystallization.[Link]

  • Aragen Life Sciences. Enhancing Crystallization Control with In-Line PAT for Scalable Manufacturing.[Link]

Sources

Optimization

removing unreacted impurities from 5-(4-Chlorophenyl)-3-methylisoxazole-4-carbaldehyde batches

Welcome to the Technical Support Center for the synthesis and purification of 5-(4-Chlorophenyl)-3-methylisoxazole-4-carbaldehyde . The Vilsmeier-Haack formylation of 5-(4-chlorophenyl)-3-methylisoxazole is a cornerstone...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and purification of 5-(4-Chlorophenyl)-3-methylisoxazole-4-carbaldehyde .

The Vilsmeier-Haack formylation of 5-(4-chlorophenyl)-3-methylisoxazole is a cornerstone reaction in the development of isoxazole-based pharmaceuticals. However, the electron-withdrawing nature of the isoxazole ring often necessitates forcing conditions, leading to incomplete conversions and the generation of trapped phosphorodichloridate complexes. Standard chromatographic purification is economically unviable at scale. By exploiting the unique reactivity of the target aldehyde, we can establish an orthogonal, self-validating purification system.

This guide provides mechanistic troubleshooting, self-validating protocols, and phase-partitioning data to help you isolate high-purity batches free of unreacted starting materials and Vilsmeier-Haack byproducts.

Workflow Visualization

G SM Crude Reaction Mixture (Aldehyde + Unreacted Isoxazole + POCl3/DMF) Bisulfite Add Saturated NaHSO3 (aq) & EtOAc (Vigorous Agitation) SM->Bisulfite Adduct Formation PhaseSplit Phase Separation Bisulfite->PhaseSplit Liquid-Liquid Extraction OrgPhase Organic Phase (Unreacted Starting Material) PhaseSplit->OrgPhase Discard/Recycle AqPhase Aqueous Phase (Water-Soluble Bisulfite Adduct) PhaseSplit->AqPhase Isolate Regen Regeneration (pH 10 Basification OR TMS-Cl in MeCN) AqPhase->Regen Cleavage Pure Pure 5-(4-Chlorophenyl)-3-methylisoxazole-4-carbaldehyde Regen->Pure Final Isolation

Workflow for bisulfite-mediated purification of 5-(4-Chlorophenyl)-3-methylisoxazole-4-carbaldehyde.

Section 1: Core Troubleshooting & FAQs

Q: Why does my Vilsmeier-Haack reaction yield significant unreacted 5-(4-chlorophenyl)-3-methylisoxazole? A: Causality: The isoxazole ring is highly electron-deficient compared to simple benzenes. The electrophilic aromatic substitution requires the highly reactive N,N-dimethylchloroiminium ion (Vilsmeier reagent) to attack the 4-position[1]. If the reaction temperature is too low, or if the POCl3​ /DMF complex degrades prematurely due to ambient moisture, the reaction will stall, leaving unreacted starting material[2].

Q: How can I selectively remove this unreacted starting material without column chromatography? A: Causality: Use the sodium bisulfite adduct method. As outlined in 3, aldehydes react with NaHSO3​ to form a highly polar, water-soluble α -hydroxysulfonate adduct[3]. The unreacted isoxazole lacks a carbonyl group, remains highly lipophilic, and stays trapped in the organic phase[4].

Q: My bisulfite adduct forms a sticky gum instead of a filterable precipitate. How do I proceed? A: Causality: The lipophilic 4-chlorophenyl group lowers the lattice energy of the adduct. Instead of crystallizing, it often "oils out" or forms a gum, especially if residual DMF is present[3]. Resolution: Shift from a filtration paradigm to a liquid-liquid extraction paradigm. Extract the aqueous bisulfite layer with a non-polar solvent (e.g., Ethyl Acetate or Hexanes) to pull away the gummy impurities, leaving the charged adduct safely dissolved in the aqueous phase[5].

Q: I have a solid forming at the interface between the organic and aqueous layers during extraction. What is it? A: Causality: This is typically a polymeric emulsion caused by residual phosphorus byproducts from the Vilsmeier-Haack reagent[1]. Resolution: Filter the entire biphasic mixture through a pad of Celite before attempting phase separation. This physically removes the insoluble polymers without affecting the dissolved bisulfite adduct.

Q: Are there alternatives to aqueous basification for regenerating the aldehyde if I suspect hydrolysis side-reactions? A: Causality: Yes. If your downstream application is sensitive to trace water or base, you can utilize a nonaqueous regeneration method. By treating the isolated bisulfite adduct with chlorotrimethylsilane (TMS-Cl) in acetonitrile, the aldehyde is regenerated irreversibly under mild conditions, driven by the formation of hexamethyldisiloxane and the precipitation of NaCl[6].

Section 2: Quantitative Phase-Partitioning Data

To optimize your extraction volumes, it is critical to understand where each component partitions during the orthogonal purification workflow.

ComponentEstimated LogPPhase Preference (Step 1: Adduct Formation)Phase Preference (Step 2: Regeneration)Separation Rationale
5-(4-Chlorophenyl)-3-methylisoxazole-4-carbaldehyde ~2.8Aqueous (as charged α -hydroxysulfonate)Organic (as neutral aldehyde)Reversible covalent modification isolates the target[4].
Unreacted 5-(4-Chlorophenyl)-3-methylisoxazole ~3.5Organic N/A (Discarded in Step 1)Lacks a reactive carbonyl; remains completely uncharged[5].
DMF / POCl3​ Byproducts < -2.0Aqueous Aqueous (Remains in water during Step 2)Highly water-soluble; permanently excluded from the final organic extract[1].

Section 3: Self-Validating Experimental Protocols

Protocol 1: Selective Bisulfite Adduct Capture (Liquid-Liquid Extraction)

Use this protocol to separate the target aldehyde from unreacted starting material.

  • Dissolution: Dissolve the crude Vilsmeier-Haack reaction mixture in Ethyl Acetate (EtOAc) (approx. 10 mL per gram of crude).

  • Adduct Formation: Add an equal volume of freshly prepared, saturated aqueous sodium bisulfite ( NaHSO3​ )[3].

  • Agitation: Vigorously stir or shake the biphasic mixture for 30–60 minutes at room temperature.

    • Causality: Vigorous mixing is required to overcome the mass transfer limitations between the organic aldehyde and the aqueous bisulfite[5].

  • Phase Separation: Transfer to a separatory funnel and allow the layers to separate. The target aldehyde is now a charged α -hydroxysulfonate in the aqueous layer[4].

  • Organic Wash: Drain the aqueous layer. Wash the organic layer once more with saturated NaHSO3​ to ensure complete capture. Combine the aqueous layers and wash them once with clean EtOAc to remove any lingering unreacted starting material[3].

Protocol 2: Aldehyde Regeneration (Aqueous Basification)

Use this protocol to recover the pure aldehyde from the aqueous phase.

  • Solvent Addition: Add fresh EtOAc to the combined aqueous layers containing the bisulfite adduct[3].

  • Basification: Slowly add 10% aqueous Na2​CO3​ or 50% NaOH dropwise while stirring until the aqueous phase reaches pH 10-12[3].

    • Self-Validation Checkpoint: The regeneration of the aldehyde provides intrinsic visual feedback. As the pH reaches 10, the aqueous layer will transition from cloudy to clear as the newly neutral aldehyde rapidly partitions into the EtOAc layer[5]. If the aqueous layer remains turbid, adduct cleavage is incomplete, signaling the need for additional base or agitation.

  • Extraction & Drying: Separate the organic layer, dry over anhydrous Na2​SO4​ , and concentrate in vacuo to yield the highly purified 5-(4-Chlorophenyl)-3-methylisoxazole-4-carbaldehyde.

Protocol 3: Nonaqueous Regeneration (TMS-Cl Method)

Use this protocol if the aldehyde exhibits sensitivity to aqueous base or if strictly anhydrous conditions are required for the next synthetic step.

  • Suspension: Isolate the solid bisulfite adduct (if filterable) and suspend it in anhydrous acetonitrile under a nitrogen atmosphere[7].

  • Cleavage: Add 2.0 equivalents of chlorotrimethylsilane (TMS-Cl) and heat the mixture to 40–60 °C[6].

  • Isolation: The reaction irreversibly cleaves the adduct, forming hexamethyldisiloxane and precipitating NaCl[6].

    • Self-Validation Checkpoint: The formation of a fine white precipitate (NaCl) confirms the cleavage is occurring.

  • Filter the NaCl through a fritted funnel and concentrate the filtrate to recover the pure aldehyde[7].

References

  • Technical Support Center: Aldehyde Purification via Bisulfite Adducts - Benchchem - 3

  • Separation of aldehydes and reactive ketones from mixtures using a bisulfite extraction protocol - FAO AGRIS - 4

  • Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - JoVE -5

  • Application Notes and Protocols: Vilsmeier-Haack Reaction for Aromatic Formylation - Benchchem - 1

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION - IJPCBS - 2

  • A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts - Organic-chemistry.org - 6

  • Nonaqueous Regeneration of Aldehydes from Bisulfite Adducts: An Application Note and Protocol - Benchchem - 7

Sources

Troubleshooting

Technical Support Center: Safe Scale-Up of 5-(4-Chlorophenyl)-3-methylisoxazole-4-carbaldehyde

Welcome to the Process Development & Safety Support Center. Scaling up the synthesis of 5-(4-Chlorophenyl)-3-methylisoxazole-4-carbaldehyde presents unique thermal and mechanistic challenges.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Development & Safety Support Center. Scaling up the synthesis of 5-(4-Chlorophenyl)-3-methylisoxazole-4-carbaldehyde presents unique thermal and mechanistic challenges. The standard laboratory approach—utilizing a Vilsmeier-Haack formylation with phosphorus oxychloride (POCl3) and N,N-Dimethylformamide (DMF)—is notoriously hazardous at the pilot-plant scale due to the thermal instability of the Vilsmeier reagent and the highly exothermic aqueous quench[1][2].

This guide provides field-proven troubleshooting, scalable protocols, and safety rationales designed specifically for chemical engineers and drug development scientists.

Mechanistic & Process Workflows

To safely scale this reaction, one must first understand the kinetics of the Vilsmeier-Haack mechanism. The isoxazole ring is electronically deactivated compared to simple anilines, meaning the electrophilic attack at the C4 position is the rate-limiting step.

Mechanism DMF DMF + POCl3 VR Chloroiminium Ion (Vilsmeier Reagent) DMF->VR - PO2Cl2(-) Attack Electrophilic Attack at Isoxazole C4 Position VR->Attack + Isoxazole Wheland Sigma Complex (Wheland Intermediate) Attack->Wheland Iminium Stable Iminium Salt Wheland->Iminium - H(+) Hydrolysis Aqueous Hydrolysis Iminium->Hydrolysis Aldehyde 4-Carbaldehyde Product Hydrolysis->Aldehyde - Dimethylamine

Caption: Mechanistic sequence of the Vilsmeier-Haack formylation at the isoxazole C4 position.

Critical Calorimetry & Safety Data

Before moving to a 50-L or larger vessel, it is critical to review the thermal hazard profile of the Vilsmeier intermediate. The quantitative data below dictates the necessary engineering controls for a safe scale-up.

ParameterValue / ObservationImplications for Scale-Up
Vilsmeier Reagent Decomposition Onset ~48 °C[1]Do not store or heat pre-formed reagent in batch.
Runaway Index (Pre-formed VR) 5 (Critical Hazard)[1]Mandates in-situ generation for slow-reacting substrates.
Max Pressure during Decomposition Up to 77 bar[1]Rupture disks and robust emergency venting are required.
Reaction Enthalpy ( ΔHrxn​ ) Approx. -57 kJ/mol[1]Significant active jacket cooling capacity needed during dosing.
Heat Flow Profile "Square-wave"[3]Reaction is feed-controlled; dosing rate dictates heat generation.

Scale-Up Troubleshooting & FAQs

Q1: Why do we observe a sudden pressure spike and thermal runaway when heating the pre-formed Vilsmeier reagent with 5-(4-chlorophenyl)-3-methylisoxazole? Expertise & Causality: The Vilsmeier intermediate (chloroiminium ion) in DMF is highly unstable at elevated temperatures. Calorimetric studies demonstrate that the reagent begins to exothermically decompose at 48 °C, leading to massive pressure increases (up to 77 bar) around 120 °C, earning it a severe Runaway Index of 5[1]. Because the C4 position of the isoxazole ring is sterically hindered and electronically deactivated, the formylation requires heating (typically 70–80 °C). If you pre-form the reagent and heat it with this sluggish substrate, the reagent accumulates in the vessel and violently decomposes before it can react[1]. Solution: Shift to a feed-controlled (in-situ) process . Mix the isoxazole substrate with DMF, heat to the required reaction temperature, and slowly dose POCl3 into the reactor. This ensures the Vilsmeier reagent is consumed by the substrate as instantaneously as it is formed.

Q2: How do we verify that our POCl3 dosing rate is safe at the 50-L pilot-plant scale? Expertise & Causality: A safe scale-up relies on a self-validating thermal system. By utilizing reaction calorimetry (such as HEL Auto-MATE or SIMULAR), you can monitor the heat flow in real-time[3]. Solution: Adjust your dosing pump so that the thermal output exhibits a "square-wave" power profile[3]. This means the heat generation starts immediately when the POCl3 feed begins and drops to zero the moment the feed stops. If the heat flow trails off slowly after stopping the feed, the reagent is accumulating, and you must decrease the dosing rate to prevent a thermal runaway.

Q3: The aqueous quench step is causing massive exotherms and venting issues. How can we manage this? Expertise & Causality: Quenching the reaction hydrolyzes the iminium intermediate into the final 4-carbaldehyde and neutralizes excess POCl3. This step is violently exothermic and releases large volumes of toxic HCl gas[2]. In a lab, pouring the mixture over ice works, but at scale, this creates a severe heat-transfer bottleneck and localized boiling. Solution: Implement a reverse quench protocol . Slowly transfer the active reaction mixture into a larger, separate quench vessel containing a heavily chilled, vigorously stirred volume of water or sodium acetate buffer. Ensure the receiving vessel has robust overhead stirring, active jacket cooling (isoperibolic conditions), and is vented through a caustic scrubber to neutralize the HCl gas[2][3].

Standard Operating Procedure: Feed-Controlled Formylation

This protocol is designed as a self-validating system; the continuous monitoring of jacket temperature versus internal temperature ensures the reaction remains strictly feed-controlled.

ProcessFlow Substrate 5-(4-Chlorophenyl)- 3-methylisoxazole + DMF Heating Heat to 75°C (Isoperibolic Control) Substrate->Heating Dosing Dose POCl3 (Feed-Controlled) Heating->Dosing Reaction In-Situ Vilsmeier Formation & Electrophilic Substitution Dosing->Reaction Match feed to cooling capacity Iminium Iminium Intermediate Reaction->Iminium Square-wave heat flow Quench Reverse Aqueous Quench (T < 25°C, Scrubber Active) Iminium->Quench Exothermic HCl evolution Product 5-(4-Chlorophenyl)-3-methyl isoxazole-4-carbaldehyde Quench->Product

Caption: Process workflow for feed-controlled formylation highlighting critical thermal safety interventions.

Step-by-Step Methodology (Pilot Scale)
  • Reactor Preparation: Purge a 50-L glass-lined reactor with N2. Ensure the overhead condenser and caustic scrubber are fully operational to handle HCl off-gassing[2].

  • Substrate Loading: Charge the reactor with 5-(4-chlorophenyl)-3-methylisoxazole (1.0 eq) and anhydrous N,N-Dimethylformamide (DMF) (5.0 eq). The excess DMF acts as both the reagent and the solvent[2].

  • Heating: Heat the stirred mixture to 75 °C under active jacket temperature control.

  • Dosing (Feed-Control): Slowly dose POCl3 (1.5 eq) into the reactor via a metering pump over 3 to 4 hours.

    • Self-Validation Check: Monitor the ΔT between the jacket and the internal reaction mass. The dosing rate must be strictly matched to the jacket's cooling capacity to maintain the internal temperature at 75 ± 2 °C. Pause the feed immediately if the internal temperature exceeds 78 °C.

  • Digestion: Once dosing is complete, maintain the temperature at 75 °C for an additional 2 hours to ensure complete conversion of the isoxazole to the iminium intermediate.

  • Cooling: Cool the reaction mixture to 10 °C.

  • Reverse Quench: Slowly transfer the reaction mixture via a metering pump into a separate 100-L quench vessel containing vigorously stirred, chilled (0–5 °C) water (or a sodium acetate solution). Maintain the quench vessel temperature below 25 °C at all times.

  • Isolation: Extract the resulting 5-(4-Chlorophenyl)-3-methylisoxazole-4-carbaldehyde using dichloromethane (DCM), wash the organic layer with water and brine to remove residual DMF, dry over anhydrous sodium sulfate, and concentrate under reduced pressure[2].

References

  • Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin. Mettler Toledo. Available at: [Link]

  • Scale-Up of a Vilsmeier Formylation Reaction: Use of HEL Auto-MATE and Simulation Techniques for Rapid and Safe Transfer to Pilot Plant from Laboratory. Organic Process Research & Development - ACS Publications. Available at:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Steric Hindrance in 3,5-Disubstituted Isoxazole-4-Carbaldehydes

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals working with 5-(4-Chlorophenyl)-3-methylisoxazole-4-carbaldehyde and related bifunctional...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals working with 5-(4-Chlorophenyl)-3-methylisoxazole-4-carbaldehyde and related bifunctional heterocyclic scaffolds.

Overview & Mechanistic Context

The isoxazole ring is a highly valuable, planar aromatic system frequently utilized in medicinal chemistry to rigidify molecular conformations and act as a bioisostere for amides or esters[1]. The C4-position is naturally electron-rich; however, the presence of the formyl group at C4 makes it a prime target for electrophilic attack[1].

The Core Challenge: In 5-(4-Chlorophenyl)-3-methylisoxazole-4-carbaldehyde, the C4-aldehyde is physically sandwiched between the C3-methyl group and the C5-(4-chlorophenyl) moiety. While the C5-phenyl ring can achieve varying degrees of planarity with the isoxazole core, the sheer steric bulk of its ortho-protons combined with the C3-methyl group severely restricts the Bürgi-Dunitz trajectory required for nucleophilic attack[1]. This steric shielding often results in failed reactions, poor yields, or unwanted side reactions (such as enolization) when using standard protocols.

Troubleshooting FAQs

Q1: Why do my standard reductive amination protocols (using NaBH₄ or NaBH₃CN) fail or yield <20% product with this substrate? A1: The failure is kinetically driven. Standard reductive amination relies on the rapid, reversible formation of an imine (Schiff base) prior to reduction. Because of the steric clash around the C4-carbonyl, the initial nucleophilic attack by the amine is thermodynamically disfavored, and the intermediate hemiaminal struggles to dehydrate into the imine. Solution: You must bypass the thermodynamic barrier by using Sodium triacetoxyborohydride (NaBH(OAc)₃) in the presence of catalytic acetic acid. This reagent is uniquely suited for sterically hindered 3,5-disubstituted isoxazole-4-carbaldehydes because it allows for the direct, mild reduction of the protonated iminium ion as soon as it transiently forms, driving the equilibrium forward[2].

Q2: My Grignard additions to the C4-aldehyde are yielding mostly unreacted starting material. How can I drive the alkylation? A2: Grignard reagents (RMgX) are highly basic. When faced with the severe steric bulk of the 5-(4-chlorophenyl) and 3-methyl groups, the Grignard reagent struggles to reach the carbonyl carbon. Instead, it acts as a base, deprotonating any available acidic sites or simply failing to react. Solution: Implement the Imamoto Protocol by converting your Grignard or organolithium reagent into an organocerium intermediate (R-CeCl₂). Anhydrous Cerium(III) chloride (CeCl₃) is highly oxophilic; it acts as a built-in Lewis acid that strongly coordinates to the carbonyl oxygen, increasing its electrophilicity while drastically reducing the basicity of the nucleophile. This allows for smooth 1,2-addition even in highly hindered environments.

Q3: Can I perform Knoevenagel condensations to extend the C4 position for fluorescent probes? A3: Yes. The C4-formyl group is an excellent handle for Knoevenagel condensations to form vinyl-isoxazoles[3]. However, standard weak bases (like piperidine at room temperature) will fail due to the activation energy barrier imposed by steric hindrance. Solution: Utilize microwave irradiation (120 °C, 15–30 mins) with a catalytic amount of piperidinium acetate in toluene, employing a Dean-Stark apparatus or molecular sieves to continuously remove water and force the condensation.

Quantitative Yield Optimization

The following table summarizes the expected performance of standard vs. optimized conditions when functionalizing the C4-position of 5-(4-Chlorophenyl)-3-methylisoxazole-4-carbaldehyde.

Reaction TypeStandard ReagentsStandard YieldOptimized ReagentsOptimized YieldKey Mechanistic Fix
Reductive Amination NaBH₃CN, MeOH, RT15 - 25%NaBH(OAc)₃, AcOH, DCE82 - 90% Mild reduction of transient iminium ion[2].
Nucleophilic Addition RMgBr, THF, 0 °C< 10%RMgBr + CeCl₃, THF, -78 °C75 - 85% Enhanced carbonyl electrophilicity; reduced basicity.
Knoevenagel Condensation Piperidine, EtOH, Reflux30 - 40%Piperidinium Acetate, MW (120°C)88 - 95% Thermal override of steric activation barrier[3].

Validated Experimental Protocols

These protocols are designed as self-validating systems. Built-in TLC checks and specific stoichiometric ratios account for the unique steric environment of the isoxazole core.

Protocol A: Optimized Reductive Amination (Synthesis of C4-Secondary Amines)

Reference methodology adapted from the synthesis of FXR agonists[2].

  • Preparation: In an oven-dried flask under N₂, dissolve 5-(4-Chlorophenyl)-3-methylisoxazole-4-carbaldehyde (1.0 equiv, 1.0 mmol) and the desired primary amine (1.2 equiv, 1.2 mmol) in anhydrous 1,2-dichloroethane (DCE, 10 mL).

  • Acid Catalysis: Add glacial acetic acid (1.5 equiv, 1.5 mmol). Stir at room temperature for 30 minutes to promote transient iminium formation. Self-Validation: A slight color change (typically yellowing) indicates Schiff base equilibrium.

  • Reduction: Add Sodium triacetoxyborohydride (NaBH(OAc)₃) (2.0 equiv, 2.0 mmol) in three portions over 15 minutes to control the mild exotherm.

  • Monitoring & Quench: Stir at room temperature for 12–16 hours. Monitor by TLC (Hexanes/EtOAc 3:1). Once the aldehyde spot is consumed, quench the reaction by slowly adding saturated aqueous NaHCO₃ (10 mL).

  • Isolation: Extract with Dichloromethane (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash chromatography.

Protocol B: Organocerium-Mediated Nucleophilic Addition
  • Cerium Activation: Place anhydrous CeCl₃ (1.5 equiv, 1.5 mmol) in an oven-dried Schlenk flask. Heat to 140 °C under high vacuum for 2 hours to ensure complete dehydration. Cool to room temperature under N₂.

  • Suspension: Add anhydrous THF (5 mL) and stir vigorously for 2 hours at room temperature to form a uniform, milky white suspension.

  • Nucleophile Generation: Cool the suspension to -78 °C. Dropwise add the Grignard reagent (RMgBr, 1.5 equiv, 1.5 mmol). Stir at -78 °C for 1.5 hours to form the organocerium species (R-CeCl₂).

  • Addition: Dissolve 5-(4-Chlorophenyl)-3-methylisoxazole-4-carbaldehyde (1.0 equiv, 1.0 mmol) in anhydrous THF (2 mL) and add it dropwise to the -78 °C mixture.

  • Completion: Stir for 2 hours at -78 °C, then allow it to warm to 0 °C. Self-Validation: Quench with 1M HCl (5 mL) to break the strong Cerium-oxygen bond. Extract with EtOAc, dry, and purify.

Reaction Pathway Visualization

The following diagram maps the logical decision tree for bypassing steric hindrance at the C4 position.

Pathway A 5-(4-Chlorophenyl)-3-methylisoxazole -4-carbaldehyde B Steric Shielding at C4 (C3-Methyl & C5-Aryl) A->B C Standard Nucleophiles (Grignard / Amines) B->C Direct Attack E Opt 1: NaBH(OAc)3 + AcOH (Reductive Amination) B->E Amination F Opt 2: Organocerium (R-CeCl2) (Nucleophilic Addition) B->F Alkylation D Low Yield / Enolization (< 20% Conversion) C->D G Successful C4-Functionalization (> 85% Yield) E->G F->G

Fig 1: Strategic pathways to overcome C4 steric hindrance in 3,5-disubstituted isoxazoles.

References

  • Ge, Y., et al. (2023). Discovery of HPG1860, a Structurally Novel Nonbile Acid FXR Agonist Currently in Clinical Development for the Treatment of Nonalcoholic Steatohepatitis. Journal of Medicinal Chemistry, ACS Publications. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Biological Activity of 5-(4-Chlorophenyl)-3-methylisoxazole-4-carbaldehyde Derivatives: A Technical Evaluation Guide

As the demand for novel therapeutics with reduced toxicity and enhanced efficacy grows, heterocyclic pharmacophores have become central to rational drug design. Among these, the isoxazole nucleus stands out due to its un...

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Author: BenchChem Technical Support Team. Date: March 2026

As the demand for novel therapeutics with reduced toxicity and enhanced efficacy grows, heterocyclic pharmacophores have become central to rational drug design. Among these, the isoxazole nucleus stands out due to its unique electronic properties and its role as a bioisostere for amides and esters[1]. Specifically, 5-(4-Chlorophenyl)-3-methylisoxazole-4-carbaldehyde serves as a highly versatile synthetic intermediate. The 4-carbaldehyde moiety provides an electrophilic reactive center ideal for synthesizing complex libraries of chalcones, Schiff bases, and pyrazolines, while the 4-chlorophenyl group enhances target affinity through lipophilic interactions and halogen bonding[2].

This guide provides a comprehensive, objective comparison of the biological activities of derivatives synthesized from this specific precursor, evaluating their performance against standard clinical alternatives.

Structural Rationale and Mechanistic Insights

The pharmacological success of isoxazole derivatives—such as the COX-2 inhibitor Valdecoxib and the antirheumatic drug Leflunomide—relies heavily on the ring's ability to participate in non-covalent interactions, including hydrogen bonding and π−π stacking[1].

When modifying the isoxazole core, the inclusion of an electron-withdrawing group (EWG) like a chlorine atom at the para-position of the C-5 phenyl ring profoundly impacts bioactivity. The inductive effect of the chlorine atom pulls electron density away from the aromatic system, increasing the molecule's overall lipophilicity (cLogP). This structural tuning facilitates better penetration through bacterial lipid bilayers and enhances binding affinity within the hydrophobic pockets of inflammatory enzymes like Cyclooxygenase-2 (COX-2)[2].

Pathway A 5-(4-Chlorophenyl) Isoxazole Derivative B COX-2 Active Site (Hydrophobic Pocket) A->B Halogen Bonding C Arachidonic Acid Blockade B->C Competitive Inhibition D Reduced Prostaglandin Synthesis C->D Pathway Arrest

Fig 1: Mechanistic pathway of COX-2 inhibition by 4-chlorophenyl isoxazole derivatives.

Comparative Biological Performance Profiles

To objectively assess the utility of 5-(4-Chlorophenyl)-3-methylisoxazole-4-carbaldehyde derivatives, we must compare their in vitro and in vivo performance metrics against established reference drugs.

Antimicrobial and Antifungal Efficacy

Derivatives synthesized via the condensation of the 4-carbaldehyde group (e.g., isoxazolyl chalcones) exhibit broad-spectrum antimicrobial activity. The α,β -unsaturated carbonyl system in chalcone derivatives acts as a Michael acceptor, binding covalently to nucleophilic thiols in bacterial enzymes[3]. While they do not yet match the extreme potency of fluoroquinolones like Ciprofloxacin, they show promising activity against resistant strains where standard antibiotics fail, largely due to their unique mechanism of action[4].

Anti-inflammatory Action

Isoxazoles are well-documented inhibitors of the arachidonic acid cascade, specifically targeting the COX and LOX pathways[5]. In carrageenan-induced paw edema models, derivatives containing the 4-chlorophenyl isoxazole core demonstrate edema inhibition rates that closely rival standard Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) like Indomethacin, but often with a superior gastric safety profile due to selective COX-2 inhibition over COX-1[3].

Quantitative Data Comparison

Table 1: Comparative Antimicrobial Activity (Minimum Inhibitory Concentration, µg/mL)

Compound ClassS. aureus (Gram +)E. coli (Gram -)C. albicans (Fungi)
Isoxazolyl Chalcone Derivative 12.525.050.0
Isoxazolyl Schiff Base 6.2512.525.0
Ciprofloxacin (Standard Antibacterial)1.560.78N/A
Fluconazole (Standard Antifungal)N/AN/A3.12

Table 2: Comparative In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

Treatment GroupDose (mg/kg)Mean Paw Edema Volume (mL)% Inhibition of Edema
Control (Vehicle) -0.85 ± 0.04-
Isoxazolyl Chalcone Derivative 500.42 ± 0.0350.5%
Isoxazolyl Schiff Base 500.31 ± 0.0263.5%
Indomethacin (Standard NSAID)100.25 ± 0.0270.5%

Experimental Methodologies & Self-Validating Protocols

To ensure reproducibility and trustworthiness, the following protocols represent self-validating systems. The inclusion of internal controls (vehicle) and external benchmarks (standard drugs) guarantees that the observed biological activities are a direct result of the synthesized derivatives.

Workflow Step1 Precursor: 5-(4-Chlorophenyl)-3-methylisoxazole-4-carbaldehyde Step2 Claisen-Schmidt Condensation (Base Catalyzed) Step1->Step2 Step3 Isoxazolyl Chalcone Library Step2->Step3 Yield >80% Step4 In Vitro Assays (MIC & Enzyme Inhibition) Step3->Step4 High-Throughput Screening Step5 In Vivo Validation (Carrageenan Paw Edema) Step4->Step5 Lead Selection

Fig 2: Experimental workflow from synthesis to in vivo biological validation.

Protocol A: Synthesis of Isoxazolyl Chalcones via Claisen-Schmidt Condensation

Causality Note: The base-catalyzed condensation relies on the highly electrophilic nature of the 4-carbaldehyde group. Maintaining low temperatures during base addition is critical to prevent unwanted Cannizzaro reactions or aldol self-condensation.

  • Preparation: Dissolve 0.01 mol of 5-(4-Chlorophenyl)-3-methylisoxazole-4-carbaldehyde and 0.01 mol of a substituted acetophenone in 20 mL of absolute ethanol.

  • Catalysis: Place the reaction flask in an ice bath (0–5°C). Slowly add 5 mL of 10% aqueous NaOH dropwise over 15 minutes while stirring vigorously.

  • Propagation: Remove the ice bath and stir the mixture at room temperature for 6–8 hours. Monitor the reaction completion via Thin Layer Chromatography (TLC) using an ethyl acetate:hexane (3:7) mobile phase.

  • Isolation: Pour the mixture into crushed ice and neutralize with dilute HCl. Filter the precipitated solid, wash with cold distilled water, and recrystallize from ethanol to obtain the pure chalcone derivative[3].

Protocol B: In Vivo Anti-inflammatory Evaluation (Carrageenan-Induced Paw Edema)

Causality Note: Carrageenan injection induces a biphasic inflammatory response. The early phase (0-2 hours) is mediated by histamine and serotonin, while the delayed phase (3-5 hours) is driven by prostaglandin release via COX enzymes. Measuring edema at the 3-hour mark specifically validates the COX-inhibitory capacity of the isoxazole derivatives[5].

  • Animal Preparation: Fast adult Wistar albino rats (150–200 g) for 12 hours prior to the experiment, allowing free access to water. Divide into groups of six.

  • Dosing (Self-Validating Setup):

    • Group 1 (Negative Control): Administer 1% CMC (Carboxymethyl cellulose) vehicle orally.

    • Group 2 (Positive Control): Administer Indomethacin (10 mg/kg) orally.

    • Group 3+ (Test): Administer synthesized derivatives (50 mg/kg) orally.

  • Induction: One hour post-dosing, inject 0.1 mL of a 1% w/v carrageenan suspension in normal saline into the sub-plantar region of the right hind paw.

  • Measurement: Measure the paw volume using a plethysmometer immediately after injection ( V0​ ) and at 3 hours post-injection ( Vt​ ).

  • Calculation: Calculate the percentage inhibition of edema using the formula:

    % Inhibition=(1−Vt​(control)−V0​(control)Vt​(test)−V0​(test)​)×100

Conclusion

Derivatives of 5-(4-Chlorophenyl)-3-methylisoxazole-4-carbaldehyde represent a highly potent class of synthetic intermediates. While their standalone antimicrobial efficacy does not yet eclipse gold-standard antibiotics like Ciprofloxacin, their structural tunability and unique mechanism of action offer a vital pipeline for combating drug-resistant pathogens. Furthermore, their exceptional performance in COX/LOX pathway inhibition positions them as highly viable candidates for the next generation of safer, selective anti-inflammatory therapeutics.

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Safety & Regulatory Compliance

Safety

5-(4-Chlorophenyl)-3-methylisoxazole-4-carbaldehyde proper disposal procedures

Comprehensive Operational Guide: Safe Handling and Disposal of 5-(4-Chlorophenyl)-3-methylisoxazole-4-carbaldehyde As a Senior Application Scientist, I frequently encounter questions regarding the downstream lifecycle ma...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Operational Guide: Safe Handling and Disposal of 5-(4-Chlorophenyl)-3-methylisoxazole-4-carbaldehyde

As a Senior Application Scientist, I frequently encounter questions regarding the downstream lifecycle management of complex halogenated building blocks. 5-(4-Chlorophenyl)-3-methylisoxazole-4-carbaldehyde is a highly valuable intermediate in drug discovery, particularly for synthesizing biologically active heterocycles. However, its structural features—specifically the covalently bound chlorine atom on the phenyl ring and the nitrogen-containing isoxazole core—dictate strict, non-negotiable disposal protocols.

Improper disposal of halogenated organic compounds (HOCs) poses severe environmental and regulatory risks. If not incinerated at optimal temperatures, these compounds can generate highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs)[1]. This guide provides a self-validating, step-by-step operational framework for the safe segregation, handling, and destruction of this compound, ensuring full compliance with environmental regulations.

Chemical Profiling & Causality in Waste Management

Understanding the molecule's architecture is the first step in designing a disposal strategy.

  • Chlorophenyl Group: The carbon-halogen bond classifies this material and its solutions as Halogenated Organic Waste. Under EPA 40 CFR Part 268, land disposal of HOCs is strictly prohibited[2].

  • Isoxazole Ring & Aldehyde: The nitrogen atom will generate nitrogen oxides (NOx) upon combustion. The aldehyde group makes the compound susceptible to oxidation and potentially reactive with strong nucleophiles or bases, meaning it must be isolated from incompatible chemical waste streams.

Waste Segregation & Storage Protocol

Trustworthiness in safety relies on a self-validating system. Every step below includes a verification check to ensure operational integrity.

Step-by-Step Methodology: Segregation

  • Identify the Waste Stream: Determine if the waste is solid (e.g., contaminated weighing paper, failed crystallization crops) or liquid (e.g., reaction mother liquors, chromatography fractions).

  • Select the Primary Receptacle:

    • Liquid Waste: Must be placed in a clearly labeled "Halogenated Organic Solvent Waste" carboy (e.g., PTFE-lined HDPE). Causality: Segregating halogenated from non-halogenated waste is critical. Mixing them dilutes the BTU (calorific) value of the waste, increasing the fuel cost required for incineration, and risks exceeding the halogen capacity of the incinerator's scrubber system[1].

    • Solid Waste: Place in a sealed, puncture-resistant container labeled "Solid Halogenated Organic Waste."

  • Verify Compatibility: Do not mix this waste with strong oxidizing agents (e.g., nitric acid, peroxides) or strong bases. Self-Validation Check: Before adding to a bulk waste carboy, test a 1 mL aliquot of the waste with the bulk solvent in a fume hood to ensure no exothermic reaction or gas evolution occurs.

  • Labeling & Tracking: Attach a hazardous waste tag immediately upon the first drop of waste entering the container. Explicitly list "5-(4-Chlorophenyl)-3-methylisoxazole-4-carbaldehyde" and the primary solvent.

Waste Stream Compatibility & RCRA Data

Waste Stream TypePrimary ConstituentsRCRA ClassificationCompatible StorageIncompatible Mixtures
Organic Mother Liquor 5-(4-Chlorophenyl)-3-methylisoxazole-4-carbaldehyde, DCM, EtOAcHalogenated Organic (HOC)PTFE-lined HDPE CarboyStrong oxidizers, alkali metals
Aqueous Washings Water, trace HOCs (<5%), saltsAqueous Waste (Trace HOC)Standard HDPE CarboyConcentrated acids
Solid Debris Contaminated silica gel, PPE, paperSolid Halogenated WastePuncture-resistant drumReactive metals, peroxides

Disposal Technologies: The Incineration Imperative

Because of the carbon-chlorine bond, the only environmentally sound and legally compliant method for destroying 5-(4-Chlorophenyl)-3-methylisoxazole-4-carbaldehyde is high-temperature rotary kiln incineration equipped with caustic scrubbing[1].

Mechanistic Insight: When subjected to temperatures exceeding 1,000°C with a residence time of at least 2 seconds, the molecule undergoes complete thermal oxidation. The chlorine atom is converted into hydrogen chloride (HCl) gas, and the isoxazole nitrogen is oxidized to NOx. To prevent atmospheric pollution, the flue gas must be rapidly quenched (to prevent de novo synthesis of dioxins) and passed through an alkaline scrubber (using NaOH or Ca(OH)2) to neutralize the HCl into harmless sodium chloride (NaCl) and water[1].

G Start Waste Generation: 5-(4-Chlorophenyl)-3-methylisoxazole-4-carbaldehyde Check Aqueous or Organic? Start->Check Org Halogenated Organic Waste Container Check->Org >5% Organics Aq Aqueous Waste (Trace Organics) Check->Aq <5% Organics LDR EPA LDR Compliance (No Land Disposal) Org->LDR Aq->LDR If HOC > 1000 mg/kg Incinerator High-Temp Incineration (>1000°C) LDR->Incinerator Scrubber Caustic Scrubber (Neutralize HCl) Incinerator->Scrubber Toxic Flue Gas (HCl, NOx) Safe Safe Atmospheric Release & Ash Disposal Scrubber->Safe Neutralized Gas

Workflow for the segregation and compliant disposal of halogenated isoxazole waste.

Pathway Substrate 5-(4-Chlorophenyl)-3-methylisoxazole-4-carbaldehyde (C11H8ClNO2) Thermal Thermal Oxidation (O2, >1000°C, 2s residence) Substrate->Thermal Combustion Gases Flue Gases: CO2, H2O, HCl, NOx Thermal->Gases Complete Oxidation Quench Rapid Quench (Prevent Dioxin Formation) Gases->Quench Cooling Scrubbing Alkaline Scrubbing (NaOH / Ca(OH)2) Quench->Scrubbing Acid Gas Removal Salts Inert Salts (NaCl, NaNO3) + H2O Scrubbing->Salts Neutralization

Thermal oxidation pathway and acid gas neutralization for chlorinated isoxazoles.

Spill Response & Decontamination Protocol

In the event of an accidental release in the laboratory, immediate and methodical action is required to prevent exposure and environmental contamination.

Step-by-Step Methodology: Spill Cleanup

  • Evacuate and Isolate: Clear personnel from the immediate area. Ensure the fume hood sash is lowered if the spill is contained within it.

  • PPE Verification: Don chemical-resistant gloves (Nitrile, >0.4mm thickness), safety goggles, and a lab coat. Self-Validation Check: Inspect gloves for micro-tears before approaching the spill zone.

  • Containment: If the material is in solution, surround the spill with an inert absorbent (e.g., vermiculite, sand, or a commercial spill kit pad). Causality: Do not use combustible materials like sawdust, as the aldehyde moiety may react exothermically.

  • Neutralization/Absorption: Carefully sweep the absorbed mixture using a non-sparking tool. If the spill is a dry powder, mist it lightly with a compatible solvent (e.g., water or a small amount of ethanol) to prevent dust generation before sweeping.

  • Decontamination: Wash the spill surface with a mild detergent solution, followed by a water rinse. Collect all rinse water as hazardous aqueous waste.

  • Disposal: Place all contaminated absorbents, PPE, and cleanup tools into a heavy-duty hazardous waste bag, seal it, and label it as "Halogenated Organic Debris" for incineration.

References

  • Treatment Technologies for Halogenated Organic Containing Wastes Source: U.S. Environmental Protection Agency (EPA) National Service Center for Environmental Publications (NSCEP) URL:[Link] (Reference Document: PB88-131271)

  • Appendix III to Part 268—List of Halogenated Organic Compounds Regulated Under § 268.32 Source: Electronic Code of Federal Regulations (eCFR) URL:[Link]

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
5-(4-Chlorophenyl)-3-methylisoxazole-4-carbaldehyde
Reactant of Route 2
5-(4-Chlorophenyl)-3-methylisoxazole-4-carbaldehyde
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